3-{[(4-ETHOXYPHENYL)METHYL]SULFANYL}-5-ETHYL-4H-1,2,4-TRIAZOLE
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Overview
Description
3-{[(4-ETHOXYPHENYL)METHYL]SULFANYL}-5-ETHYL-4H-1,2,4-TRIAZOLE is a heterocyclic compound that contains a triazole ring substituted with an ethyl group and a sulfanyl group attached to a 4-ethoxyphenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-ETHOXYPHENYL)METHYL]SULFANYL}-5-ETHYL-4H-1,2,4-TRIAZOLE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol or sulfide reacts with a suitable electrophile.
Attachment of the 4-Ethoxyphenylmethyl Moiety: This step involves the reaction of the intermediate triazole compound with 4-ethoxybenzyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-ETHOXYPHENYL)METHYL]SULFANYL}-5-ETHYL-4H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The ethyl group or the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3-{[(4-ETHOXYPHENYL)METHYL]SULFANYL}-5-ETHYL-4H-1,2,4-TRIAZOLE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in research to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-{[(4-ETHOXYPHENYL)METHYL]SULFANYL}-5-ETHYL-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-ETHYL-5-METHYL-1,2,4-TRIAZOLE: Similar triazole structure but different substituents.
3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-5-ETHYL-4H-1,2,4-TRIAZOLE: Similar structure with a methoxy group instead of an ethoxy group.
3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-ETHYL-4H-1,2,4-TRIAZOLE: Similar structure with a chloro group instead of an ethoxy group.
Uniqueness
3-{[(4-ETHOXYPHENYL)METHYL]SULFANYL}-5-ETHYL-4H-1,2,4-TRIAZOLE is unique due to the presence of the ethoxyphenylmethyl moiety, which can influence its chemical reactivity and biological activity. This specific substitution pattern can enhance its interaction with certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)methylsulfanyl]-5-ethyl-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-3-12-14-13(16-15-12)18-9-10-5-7-11(8-6-10)17-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAOZHKINMLXAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)SCC2=CC=C(C=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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